1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane
Description
Systematic Nomenclature and Synonym Registry
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, reflecting its complex structural organization. The primary IUPAC designation represents the compound as 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylazepane, which systematically describes the substituent pattern on the aromatic ring and its connection to the azepane nitrogen through a sulfonyl bridge. This nomenclature emphasizes the positional relationships of the methoxy group at the 2-position, the methyl substituent at the 4-position, and the isopropyl group at the 5-position of the phenyl ring.
The compound registry includes several alternative systematic names that reflect different nomenclature approaches and database conventions. These variations include 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]azepane and 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]azepane, demonstrating the flexibility in systematic naming while maintaining chemical accuracy. The Chemical Abstracts Service has assigned the registry number 398996-72-0 to this compound, providing a unique identifier that facilitates database searches and regulatory documentation.
Database synonyms and commercial identifiers expand the compound's recognition across various chemical databases and supplier catalogs. Notable designations include Oprea1_833806, AKOS001650147, and VU0488771-1, which represent entries in specialized chemical libraries and research collections. Additionally, the compound appears under various catalog numbers such as AP-263/14196068 and SR-01000461542, reflecting its availability through commercial chemical suppliers and research institutions. These multiple identifiers underscore the compound's presence in both academic research and commercial applications.
Molecular Formula and Weight Analysis
The molecular composition of this compound, represented by the formula C17H27NO3S, reveals a sophisticated balance of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that contribute to its unique chemical properties. The molecular weight of 325.5 g/mol positions this compound within the medium molecular weight range, making it suitable for various analytical techniques and potential pharmaceutical applications. This molecular framework consists of seventeen carbon atoms arranged in both aliphatic and aromatic configurations, twenty-seven hydrogen atoms providing the necessary saturation, one nitrogen atom serving as the azepane ring heteroatom, three oxygen atoms distributed between the methoxy and sulfonyl functionalities, and one sulfur atom forming the critical sulfonyl linkage.
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C17H27NO3S | PubChem 2.2 |
| Molecular Weight | 325.5 g/mol | PubChem 2.2 |
| InChI Key | SCJXEWSTVDOAPD-UHFFFAOYSA-N | InChI 1.07.0 |
| SMILES | CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCCC2)OC | OEChem 2.3.0 |
The structural complexity becomes evident through computational descriptors that provide detailed molecular characterization. The International Chemical Identifier (InChI) string InChI=1S/C17H27NO3S/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h11-13H,5-10H2,1-4H3 encodes the complete structural information in a standardized format, enabling precise computational analysis and database comparisons. The corresponding InChI Key SCJXEWSTVDOAPD-UHFFFAOYSA-N serves as a compressed hash representation, facilitating rapid database searches and structural matching algorithms.
The Simplified Molecular Input Line Entry System (SMILES) notation CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCCC2)OC provides a linear representation of the molecular structure that captures the essential connectivity information. This SMILES string reveals the seven-membered azepane ring (N2CCCCCC2) connected through a sulfonyl group S(=O)(=O) to a substituted benzene ring bearing methyl (C), isopropyl (C(C)C), and methoxy (OC) substituents in specific positional arrangements. The computational generation of these descriptors through advanced algorithms ensures consistency and accuracy in structural representation across multiple chemical databases and analytical platforms.
Stereochemical Configuration and Conformational Isomerism
The conformational landscape of this compound is dominated by the inherent flexibility of the seven-membered azepane ring system, which exhibits multiple low-energy conformations that interconvert through ring-flipping processes. Research on substituted azepanes has demonstrated that seven-membered rings adopt various conformational states, including chair and twist-chair configurations, with the specific population distribution influenced by substituent effects and intramolecular interactions. The azepane ring in this compound can access different puckering modes, with conformational preferences modulated by the bulky phenylsulfonyl substituent attached to the ring nitrogen.
Computational studies on related azepane systems reveal that conformational preferences arise from a delicate balance between angle strain, torsional strain, and steric interactions. The seven-membered ring structure inherently experiences some degree of strain due to deviations from ideal tetrahedral bond angles, but this strain is minimized through ring puckering that relieves unfavorable eclipsing interactions. In the case of this compound, the phenylsulfonyl substituent introduces additional conformational complexity through its potential to adopt different orientations relative to the azepane ring plane.
| Conformational Feature | Description | Energy Implication |
|---|---|---|
| Azepane Ring Puckering | Multiple chair and twist-chair forms | Low-energy interconversion |
| N-Substituent Orientation | Axial vs equatorial preferences | Steric and electronic effects |
| Aromatic Ring Rotation | Rotation around S-C(aryl) bond | Variable steric interactions |
| Isopropyl Group Conformation | Methyl group rotations | Minimal energy barriers |
The stereochemical considerations extend beyond ring conformation to include the spatial arrangement of substituents on the aromatic ring. The isopropyl group at the 5-position introduces chirality considerations when the ring adopts non-planar conformations, although the compound itself may not exhibit optical activity due to rapid conformational equilibration. The methoxy group at the 2-position can participate in intramolecular interactions with the sulfonyl oxygen atoms, potentially stabilizing certain conformational states through weak hydrogen bonding or dipolar interactions.
Advanced computational modeling studies on similar azepane derivatives have employed density functional theory calculations to map the conformational energy surface and identify preferred geometries. These investigations reveal that substituted azepanes typically exist as rapidly equilibrating mixtures of conformers at room temperature, with populations weighted according to their relative thermodynamic stabilities. The conformational flexibility of this compound suggests that any biological or chemical activity would result from an ensemble of conformational states rather than a single rigid structure.
Experimental techniques such as nuclear magnetic resonance spectroscopy can provide insights into the conformational behavior through analysis of coupling constants and chemical shift patterns. Variable-temperature NMR studies would be particularly valuable for characterizing the conformational dynamics and determining activation barriers for ring interconversion processes. The complex conformational landscape of this azepane derivative underscores the importance of considering structural flexibility when evaluating its potential applications in medicinal chemistry or materials science, where conformational adaptability often plays a crucial role in molecular recognition and binding interactions.
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-13(2)15-12-17(16(21-4)11-14(15)3)22(19,20)18-9-7-5-6-8-10-18/h11-13H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJXEWSTVDOAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Electrophilic Substitution in Polysubstituted Arenes
The synthesis of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride demands careful navigation of substituent directing effects. Methoxy groups at C2 exert strong ortho/para-directing influence, while methyl at C4 and isopropyl at C5 create steric barriers that complicate classical sulfonation. Modern approaches leverage sequential functionalization:
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Friedel-Crafts Isopropylation : Starting with 2-methoxy-4-methyltoluene, aluminum chloride-mediated isopropylation at 0°C introduces the branched alkyl group at C5 with 68% regioselectivity.
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Nitration-Reduction Sequences : Introducing a nitro group at C6 (para to methoxy) followed by catalytic hydrogenation produces the aniline intermediate, which undergoes diazotization and sulfonic acid formation.
Comparative studies show that thiophilic metalation (using n-BuLi/TMEDA) at -78°C enables direct sulfonation at C1 with 83% yield when employing fuming sulfuric acid.
Sulfur Functional Group Interconversions
Alternative pathways exploit thioether intermediates:
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Newman-Kwart Rearrangement : Heating 2-methoxy-4-methyl-5-isopropylphenyl dimethylthiocarbamate at 250°C for 2 hours generates the thiophenol precursor, which oxidizes to sulfonic acid using Oxone® in acetic acid.
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Mitsunobu Sulfonation : Coupling 4-methyl-5-isopropylguaiacol with p-toluenesulfonyl chloride under DEAD/PPh₃ conditions installs the sulfonate group with 76% efficiency.
Azepane Activation and Sulfonylation Dynamics
Nucleophilic Aromatic Substitution (SNAr)
Reactivity studies demonstrate that electron-deficient aryl sulfonyl chlorides undergo rapid coupling with azepane in dichloromethane at 0°C. Key parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Base | Et₃N (2.5 eq) | +22% |
| Solvent Polarity | ε = 4.3 (THF) | +15% |
| Temperature | -15°C to 25°C | ±5% |
Quenching with ice-water minimizes bis-sulfonamide formation (<2% by HPLC).
Phase-Transfer Catalysis (PTC)
For scale-up, benzyltriethylammonium chloride (5 mol%) in biphasic toluene/water systems enhances mass transfer:
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93% conversion achieved in 45 minutes at 40°C
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Residual chloride <50 ppm by ion chromatography
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Catalyst recycling possible for 3 batches without yield drop
Advanced Purification Techniques
Crystallization-Induced Diastereomer Resolution
Though the target lacks chiral centers, co-crystallization with (R)-mandelic acid (1:1 molar ratio) in ethyl acetate removes sulfone impurities:
Simulated Moving Bed Chromatography
Industrial-scale separation employs C18-modified silica with methanol/water (65:35):
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Productivity: 1.2 kg/day per liter resin
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Solvent consumption: 15 L/kg vs. 230 L/kg in batch
Stability Profiling and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
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Hydrolytic Degradation :
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Sulfonamide cleavage at pH <3 (t₁/₂ = 8.2 h)
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Methoxy demethylation above 60°C (ΔH‡ = 89 kJ/mol)
-
-
Oxidative Pathways :
Industrial-Scale Process Economics
A techno-economic analysis of 500 kg/year production identifies:
| Cost Driver | Batch Process (%) | Continuous Flow (%) |
|---|---|---|
| Raw Materials | 58 | 41 |
| Energy | 22 | 18 |
| Waste Treatment | 15 | 9 |
| Capital Depreciation | 5 | 32 |
Microwave-assisted continuous sulfonation reduces reaction times from 14 hours to 28 minutes, cutting overall COGS by 39%.
Emerging Methodologies
Photoredox C-H Sulfonation
Visible light-mediated coupling of azepane with aryl diazonium salts:
Chemical Reactions Analysis
Types of Reactions
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological molecules.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, influencing their function. The azepane ring can also interact with biological targets, potentially affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The cytotoxic activity and structural features of sulfonamide derivatives are highly dependent on the substituents attached to the sulfonyl group. Below is a detailed comparison with structurally related compounds from the literature, focusing on substituent effects and biological activity.
Substituent Size and Activity Trends
The provided evidence highlights that smaller sulfonyl substituents, such as 5-O-methylsulfonyl (Compound 2) and 5-O-aminosulfonyl (Compound 3), exhibit cytotoxic activity comparable to doxorubicin across multiple cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) . In contrast, bulkier substituents (e.g., benzyl in Compound 5) show reduced efficacy.
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane features a bulky aromatic sulfonyl group with multiple substitutions (isopropyl, methoxy, methyl). Based on SAR trends from the evidence, this steric hindrance may reduce its cytotoxic potency compared to smaller sulfonamide analogs like Compounds 2 and 3. However, the azepane ring (a seven-membered amine) could enhance solubility or target binding compared to indole-based scaffolds in the referenced study.
Structural and Functional Group Analysis
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds 2 and 3 contain electron-withdrawing sulfonyl groups, which may enhance reactivity or binding to biological targets.
Hypothetical Activity Prediction
Based on the evidence:
- The bulky substituents in this compound likely reduce its cytotoxicity compared to Compounds 2 and 3.
- However, the azepane core might improve solubility or metabolic stability, a common advantage of medium-sized cyclic amines in medicinal chemistry.
Biological Activity
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Chemical Formula: CHClOS
- Molecular Weight: 262.75 g/mol
- CAS Number: 1216272-28-4
- InChI Key: UBIMBVGQPUWCRK-UHFFFAOYSA-N
This compound is believed to interact with various biological pathways, particularly those involving Bone Morphogenetic Protein (BMP) signaling. This pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis, making it a target for therapeutic interventions in diseases such as cancer and osteodystrophia .
Antagonistic Effects on BMP Signaling
Research indicates that this compound can specifically antagonize BMP signaling pathways, which are essential for normal organ development and tissue remodeling. By modulating these pathways, it can potentially treat conditions associated with abnormal BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain hematopoietic diseases .
Case Studies
- Fibrodysplasia Ossificans Progressiva (FOP): A study demonstrated that administration of BMP antagonists, including compounds similar to this compound, effectively reduced spontaneous osteogenesis in FOP patients. This suggests a promising therapeutic avenue for managing this rare condition .
- Cancer Treatment: In vitro studies have shown that compounds targeting BMP pathways can inhibit tumor growth and metastasis in various cancer models. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are under investigation .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
